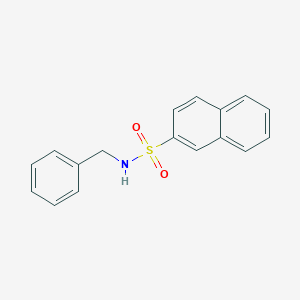

N-benzylnaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzylnaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C17H15NO2S and its molecular weight is 297.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfonamides, including N-benzylnaphthalene-2-sulfonamide, are recognized for their antimicrobial properties. Research indicates that compounds with sulfonamide groups can exhibit significant antibacterial activity against various pathogens. Studies have shown that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria .

Antiviral Properties

Recent investigations have explored the potential of sulfonamides in combating viral infections, including SARS-CoV-2. Computational studies suggest that this compound could interact effectively with viral proteins, potentially inhibiting their function and offering a pathway for antiviral drug development .

Anti-inflammatory Effects

This compound has also been examined for its anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammatory responses, making these compounds candidates for developing anti-inflammatory medications .

Polymer Chemistry

In material science, this compound is being investigated for its utility in synthesizing advanced polymers and coatings. The compound's ability to form strong covalent bonds enhances the mechanical properties of polymers, making them suitable for various industrial applications.

Photochemical Applications

The photochemical properties of this compound have been studied for potential applications in photonic devices. Its ability to absorb light and undergo photochemical transformations can be harnessed in the development of sensors and light-emitting materials .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Benzylic Oxidation

N-Benzylnaphthalene-2-sulfonamide undergoes benzylic oxidation via sulfate radical anions (SO₄⁻- ), generating oxidized derivatives. This reaction is catalyzed under mild, metal-free conditions and proceeds through hydrogen atom transfer (HAT) mechanisms .

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| Na₂S₂O₈ (oxidant), H₂O, 80°C | Acetonitrile/water (4:1) | 93% | Sulfonamide with ketone moiety |

Key observations:

-

The reaction selectively targets the benzylic C–H bond without affecting the aromatic naphthalene ring .

-

Mechanistic studies suggest the involvement of a sulfonyl radical intermediate during oxidation .

Hydrogenolysis of the N-Benzyl Group

The N-benzyl group in this compound can be cleaved via hydrogenolysis after activation with a tert-butoxycarbonyl (Boc) moiety .

| Reaction Conditions | Catalyst | Yield | Product |

|---|---|---|---|

| Boc₂O (activator), H₂ (1 atm) | Pd(OH)₂/C (Pearlman’s catalyst) | 83% | Boc-protected sulfonamide |

Key steps:

-

Activation : Boc protection enhances the lability of the N-benzyl group.

-

Hydrogenolysis : Palladium-catalyzed cleavage under hydrogen atmosphere.

-

Deprotection : Acidic removal of the Boc group yields the free sulfonamide .

N-Alkylation via Borrowing Hydrogen Methodology

This compound participates in FeCl₂/K₂CO₃-catalyzed N-alkylation with benzylic alcohols, forming secondary sulfonamides. This reaction follows a "borrowing hydrogen" mechanism .

| Reaction Conditions | Catalyst System | Yield | Product |

|---|---|---|---|

| FeCl₂ (5 mol%), K₂CO₃, 135°C | Toluene solvent | 90% | N-Alkylated sulfonamide |

Mechanistic insights:

-

Step 1 : FeCl₂ facilitates dehydrogenation of the alcohol to form an aldehyde.

-

Step 2 : Condensation with the sulfonamide generates an imine intermediate.

-

Step 3 : Reduction of the imine restores the Fe catalyst and yields the alkylated product .

Synthetic Utility in Medicinal Chemistry

This compound derivatives are precursors for bioactive molecules. For example:

Eigenschaften

CAS-Nummer |

71862-51-6 |

|---|---|

Molekularformel |

C17H15NO2S |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

N-benzylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C17H15NO2S/c19-21(20,18-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 |

InChI-Schlüssel |

VIUHHBPCWCKOFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Löslichkeit |

1.1 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.